(6-Methoxy-1,2,3,4-tetrahydro-naphthalen-2-yl)-acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(6-Methoxy-1,2,3,4-tetrahydro-naphthalen-2-yl)-acetic acid is a useful research compound. Its molecular formula is C13H16O3 and its molecular weight is 220.26 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

(6-Methoxy-1,2,3,4-tetrahydro-naphthalen-2-yl)-acetic acid, also known as 6-Methoxy-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetic acid, is an organic compound with a molecular formula of C13H16O3. This compound belongs to a class of naphthalene derivatives that exhibit significant biological activities. The presence of a methoxy group enhances its lipophilicity, potentially influencing its interactions with various biological targets.

Chemical Structure and Properties

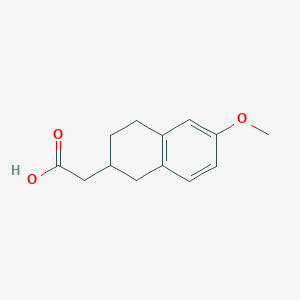

The structural formula of this compound can be represented as follows:

This compound features a tetrahydronaphthalene core with an acetic acid functional group and a methoxy substituent at the 6-position. The unique combination of these functional groups contributes to its pharmacological properties.

Anti-inflammatory Properties

Preliminary studies suggest that this compound exhibits anti-inflammatory effects . It may inhibit specific inflammatory pathways by modulating the activity of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).

Analgesic Effects

The compound has also shown potential analgesic effects , possibly acting on pain receptors in the central nervous system. This effect may be mediated through the inhibition of pain signaling pathways.

Antioxidant Activity

Due to its phenolic structure, this compound possesses antioxidant properties . It can scavenge free radicals and reduce oxidative stress in biological systems. This activity is crucial for protecting cells from oxidative damage and may contribute to its therapeutic potential in neurodegenerative diseases.

Research Findings

Several studies have explored the biological activity of this compound:

- Cell Viability and Apoptosis : In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines while exhibiting low toxicity towards normal cells. For instance, IC50 values in specific cancer cell lines ranged from 10 to 20 µM .

- Mechanism of Action : The compound's mechanism involves modulation of reactive oxygen species (ROS) levels and activation of apoptotic pathways. Studies indicate that pre-treatment with antioxidants can mitigate the pro-apoptotic effects of this compound .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 1-Naphthylacetic Acid | Naphthalene + Acetic Acid | Lacks methoxy group; primarily used as a plant growth regulator. |

| 2-Methoxynaphthalene | Naphthalene + Methoxy | No acetic acid; studied for aromatic properties. |

| 6-Methyl-naphthalene | Naphthalene + Methyl | Lacks both methoxy and acetic groups; studied for industrial applications. |

The presence of both methoxy and acetic acid functional groups in this compound enhances its solubility and biological activity compared to these similar compounds .

Case Study 1: Anticancer Activity

A study evaluated the anticancer effects of this compound on human leukemia cell lines. The results indicated significant reductions in cell viability at concentrations above 10 µM with mechanisms involving ROS-mediated apoptosis .

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective potential of this compound in models of oxidative stress-induced neuronal damage. Results showed that it effectively reduced cell death and improved mitochondrial function in neuronal cells exposed to oxidative stress .

Scientific Research Applications

Anti-inflammatory Properties

Research indicates that (6-Methoxy-1,2,3,4-tetrahydro-naphthalen-2-yl)-acetic acid may inhibit certain inflammatory pathways. This suggests potential use in treating conditions characterized by inflammation, such as arthritis or other chronic inflammatory diseases.

Analgesic Effects

Preliminary studies have shown that this compound may act on pain receptors, indicating its potential as an analgesic agent. This property could be beneficial in the development of new pain management therapies.

Antioxidant Activity

The phenolic structure of this compound allows it to scavenge free radicals, suggesting possible applications in preventing oxidative stress-related diseases.

Interaction Studies

Studies focusing on the interaction of this compound with various biological targets are crucial for understanding its pharmacodynamics and potential side effects. Techniques used in these studies include:

- Binding Affinity Assays : To determine how well the compound interacts with specific receptors or enzymes.

- In vitro Testing : Evaluating biological activity in cell cultures to assess efficacy and safety profiles.

Properties

IUPAC Name |

2-(6-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O3/c1-16-12-5-4-10-6-9(7-13(14)15)2-3-11(10)8-12/h4-5,8-9H,2-3,6-7H2,1H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFCQYKCGYMWUAH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(CC(CC2)CC(=O)O)C=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30620432 |

Source

|

| Record name | (6-Methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30620432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57351-00-5 |

Source

|

| Record name | (6-Methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30620432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.